molecular formula C24H31ClN2O3 B15189134 exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride CAS No. 83130-84-1

exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride

Cat. No.: B15189134
CAS No.: 83130-84-1
M. Wt: 431.0 g/mol
InChI Key: KZZHWSWDXWEEON-UHFFFAOYSA-N
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Description

exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride is a synthetic compound belonging to the class of benzamide derivatives. This compound is characterized by its complex bicyclic structure, which includes a benzyl group and a dimethoxyphenyl moiety.

Preparation Methods

The synthesis of exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride involves several steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethoxyphenyl positions, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The benzamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to act as an antagonist at dopamine receptors, particularly the D2 receptor, which is implicated in the regulation of mood and behavior. By blocking these receptors, the compound may help to alleviate symptoms of psychosis and other neuropsychiatric disorders .

Comparison with Similar Compounds

Similar compounds to exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride include:

The uniqueness of this compound lies in its complex bicyclic structure, which may confer distinct pharmacological properties compared to simpler benzamide derivatives .

Properties

CAS No.

83130-84-1

Molecular Formula

C24H31ClN2O3

Molecular Weight

431.0 g/mol

IUPAC Name

N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)-2,3-dimethoxybenzamide;hydrochloride

InChI

InChI=1S/C24H30N2O3.ClH/c1-28-22-13-7-12-21(23(22)29-2)24(27)25-18-14-19-10-6-11-20(15-18)26(19)16-17-8-4-3-5-9-17;/h3-5,7-9,12-13,18-20H,6,10-11,14-16H2,1-2H3,(H,25,27);1H

InChI Key

KZZHWSWDXWEEON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CC3CCCC(C2)N3CC4=CC=CC=C4.Cl

Origin of Product

United States

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